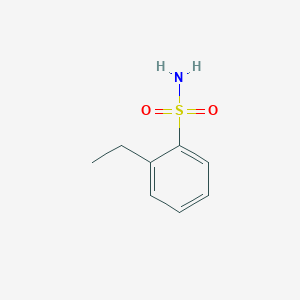

2-Ethylbenzenesulfonamide

Overview

Description

2-Ethylbenzenesulfonamide, also known as EBS, is a chemical compound with the molecular formula C8H11NO2S. It falls under the category of benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of this compound involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The presence of an ethyl group can influence the compound’s reactivity, making it a candidate for further functionalization or use in coupling reactions.Chemical Reactions Analysis

Benzenesulfonamides, including this compound, typically undergo reactions such as sulfonamide formation, electrophilic substitutions, and interactions with nucleophiles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.25 g/mol . It is a powder at room temperature . The bromo and ethyl groups attached to the benzenesulfonamide core impact its electronic structure and reactivity patterns.Scientific Research Applications

Versatile Means for Preparation of Secondary Amines

2-Ethylbenzenesulfonamide derivatives are used in synthesizing secondary amines. They undergo smooth alkylation, offering high yields and can be deprotected easily, making them useful in chemical synthesis (Fukuyama, Jow, & Cheung, 1995).

Trifluoromethylation and Generation of Benzosultams

This compound is instrumental in photo-initiated trifluoromethylation, a process that forms benzosultams under visible light irradiation. This transformation is efficient and occurs at room temperature (Xiang, Kuang, & Wu, 2016).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derived from this compound, are key intermediates in chemical transformations. They are used to create diverse privileged scaffolds through various strategies (Fülöpová & Soural, 2015).

Role in Medicinal Chemistry

While specific information related to drug use and dosage is excluded, it's notable that derivatives of this compound have been studied for their potential in medicinal applications, such as the development of anticancer properties and inhibition of certain enzymes (Zhang, Shi-jie, & Wei-Xiao, 2010).

Kinetic and NMR Studies

These compounds are also subjects of kinetic and NMR studies, providing valuable information about their chemical properties and behaviors, such as decomposition rates and molecular structure (Bonner & Ko, 1992).

Chemical Synthesis and Structural Characterization

There's significant interest in the structural characterization and synthesis of various derivatives of this compound, contributing to a broader understanding of their chemical properties and potential applications (Cheng De-ju, 2015).

Mechanism of Action

Target of Action

2-Ethylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA synthesis in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of para-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This inhibition disrupts DNA synthesis and bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. Since folic acid is essential for the synthesis of nucleic acids and proteins, its deficiency hampers bacterial growth and proliferation .

Pharmacokinetics

They are usually well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . These properties influence the bioavailability of the compound and its therapeutic effectiveness .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a disruption in bacterial DNA synthesis . This disruption hampers the growth and proliferation of bacteria, thereby exerting an antibacterial effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the stability of the compound .

Safety and Hazards

The safety information for 2-Ethylbenzenesulfonamide includes a warning signal word and hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of 2-Ethylbenzenesulfonamide could involve its use in the development of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . Additionally, controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery .

Biochemical Analysis

Biochemical Properties

Sulfonamides, including 2-Ethylbenzenesulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states

Molecular Mechanism

They are known to cross cell membranes by passive diffusion, facilitated passive diffusion, active transport, and pinocytosis .

Properties

IUPAC Name |

2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBWXBWFDHVLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576975 | |

| Record name | 2-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-92-7 | |

| Record name | 2-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

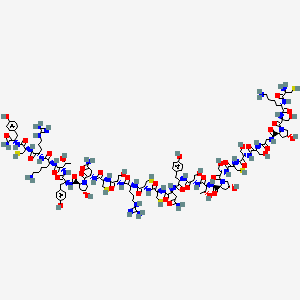

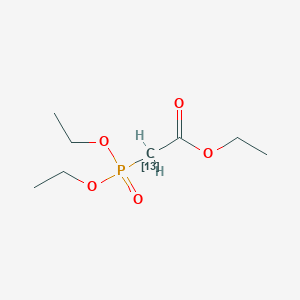

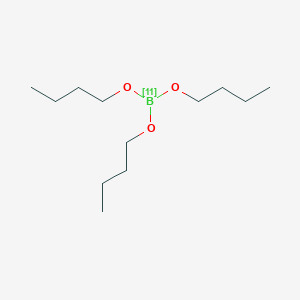

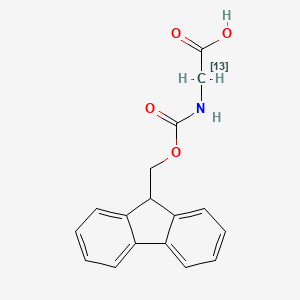

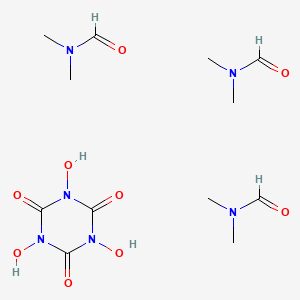

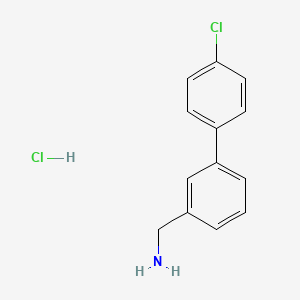

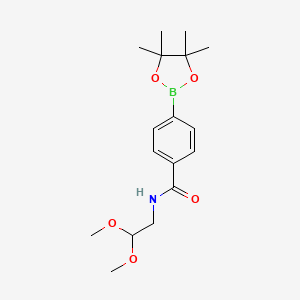

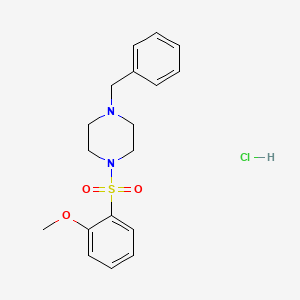

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,3Ar,5aS,5bR,11aS)-3-ethyl-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1627280.png)

![N-[2-(1H-Indol-1-yl)ethyl]heptadecanamide](/img/structure/B1627283.png)

![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)